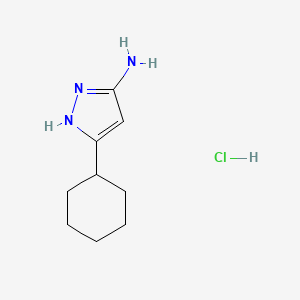

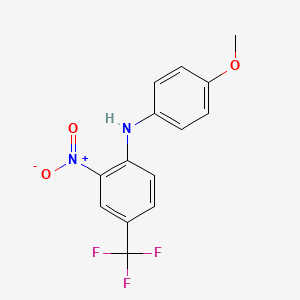

![molecular formula C16H12FN3O4S B2947425 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide CAS No. 896297-69-1](/img/structure/B2947425.png)

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom, two nitrogen atoms, and two carbon atoms . Oxadiazole derivatives are known for their broad range of chemical and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazoles are generally synthesized through the cyclization of appropriate precursors . For instance, the formation of 1,3,4-oxadiazole involves the reaction of acid hydrazide with carboxylic acid, followed by a reaction with phosphorus oxychloride .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. Oxadiazole derivatives are known to participate in a variety of chemical reactions due to their versatile structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties of oxadiazole derivatives include solubility in water and a molecular mass of around 70.05 g/mol .

Aplicaciones Científicas De Investigación

Antibacterial Activity in Agriculture

One notable application is in the field of agriculture, where sulfone derivatives containing 1,3,4-oxadiazole moieties have shown effective antibacterial activities against rice bacterial leaf blight. These compounds, specifically 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, demonstrated not only superior antibacterial activity but also enhanced plant resistance and reduced damage caused by the pathogen Xanthomonas oryzae pv. oryzae (Li Shi et al., 2015).

Antimicrobial Analog Synthesis

Another application is in the development of antimicrobial agents. Fluorobenzamides containing thiazole and thiazolidine have been synthesized and tested against a variety of bacterial and fungal strains. These compounds have shown promising antimicrobial activity, indicating the potential for medical applications (N. Desai et al., 2013).

Proton Exchange Membranes for Fuel Cells

In materials science, sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole has been researched for use as proton exchange membranes in medium-high temperature fuel cells. These membranes exhibit excellent thermal and oxidative stability, as well as promising proton conductivity (Jingmei Xu et al., 2013).

Pharmacological Applications

Pharmacologically, N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides derivatives have been synthesized as selective and potent 5-HT(1B/1D) antagonists. These compounds show promise in treating neurological disorders, showcasing their versatility in drug development (Y. Liao et al., 2000).

Method Validation for Pesticide Residue Analysis

Moreover, a new method has been developed for the determination of a sulfone fungicide derivative in tomatoes and soil, highlighting its application in ensuring food safety and environmental protection (Rong Linghu et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O4S/c1-25(22,23)13-4-2-3-11(9-13)14(21)18-16-20-19-15(24-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKUHQLVFSZTBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2947345.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2947348.png)

![5-fluoro-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2947350.png)

![1-[4-[4-(1,3-Thiazol-2-yl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947351.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2947355.png)